molecular formula C16H15N5O4 B13799359 2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-2-pyridylbutyramide CAS No. 60568-48-1

2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-2-pyridylbutyramide

Cat. No.: B13799359
CAS No.: 60568-48-1
M. Wt: 341.32 g/mol
InChI Key: IGUPBZTXTCLHMF-UHFFFAOYSA-N
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Description

2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-2-pyridylbutyramide (CAS 2512-29-0, EINECS 219-730-8) is an azo compound primarily utilized as a synthetic pigment and cosmetic colorant. Its IUPAC name, 2-[(4-methyl-2-nitrophenyl)azo]-3-oxo-N-phenylbutyramide, reflects its structural complexity, featuring a nitro-substituted phenylazo group, a pyridylamide moiety, and a ketone functional group .

Properties

CAS No.

60568-48-1

Molecular Formula

C16H15N5O4

Molecular Weight

341.32 g/mol

IUPAC Name

2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-pyridin-2-ylbutanamide

InChI

InChI=1S/C16H15N5O4/c1-10-6-7-12(13(9-10)21(24)25)19-20-15(11(2)22)16(23)18-14-5-3-4-8-17-14/h3-9,15H,1-2H3,(H,17,18,23)

InChI Key

IGUPBZTXTCLHMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-2-pyridylbutyramide typically involves the diazotization of 4-methyl-2-nitroaniline followed by coupling with 3-oxo-N-2-pyridylbutyramide. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-2-pyridylbutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-2-pyridylbutyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-2-pyridylbutyramide involves its interaction with molecular targets through its azo and nitro groups. These functional groups can undergo redox reactions, influencing various biochemical pathways. The compound’s ability to form stable radicals makes it a valuable tool in studying oxidative stress and related cellular processes

Comparison with Similar Compounds

Key Findings:

Substituent Effects: The methyl and pyridyl groups in 2512-29-0 enhance solubility in organic media compared to the chloro and ethoxyphenyl substituents in its analog (), which may improve oil-based pigment performance. Sulfonate groups in CI 10316 increase water solubility, making it suitable for aqueous cosmetic formulations but less stable in non-polar matrices .

Lightfastness and Stability :

  • Nitro groups in 2512-29-0 and its analogs contribute to UV resistance, but the pyridyl moiety may reduce photodegradation compared to phenyl derivatives .

Regulatory Divergence :

  • While 2512-29-0 is ECHA-registered, its analogs like 30125-47-4 (tetrachlorinated isoindole) lack individual approvals and rely on group standards for industrial use .

Comparison with Non-Azo Pigments

Compound Name CAS No. Chemical Class Key Applications Advantages over 2512-29-0 Limitations References
Titanium Dioxide (Pigment White 6) 13463-67-7 Inorganic oxide Paints, sunscreens Superior UV opacity, non-toxic Limited color range
Lithopone (Pigment White 5) 1345-05-7 Sulfide composite Plastics, coatings Cost-effective, high coverage Poor acid resistance

Key Findings:

  • Organic vs. Inorganic: Azo pigments like 2512-29-0 offer vibrant colors but lack the durability and opacity of inorganic alternatives like titanium dioxide.
  • Toxicity Profile : Unlike heavy-metal-based pigments (e.g., cobalt violet), 2512-29-0 is safer for cosmetic use but may still require stabilization to prevent azo bond cleavage .

Research and Regulatory Considerations

  • Synthetic Challenges : The pyridyl group in 2512-29-0 complicates synthesis compared to simpler phenylazo derivatives, impacting production costs .
  • Regulatory frameworks like REACH mandate rigorous testing for 2512-29-0, whereas older analogs may lack such data .

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